molecular formula C7H8N6O2 B4330971 N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide

N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B4330971
M. Wt: 208.18 g/mol
InChI Key: VMNPBQBYXQFOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as MTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MTA is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. In

Mechanism of Action

N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide's mechanism of action is not fully understood, but it is thought to involve the activation of the adenosine A1 receptor. Activation of this receptor has been shown to have anti-inflammatory and neuroprotective effects, which may explain some of the biological effects of N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide.
Biochemical and Physiological Effects:
N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the upregulation of anti-inflammatory cytokines, and the modulation of oxidative stress. Additionally, N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to enhance neurotrophic factor expression and promote neurite outgrowth.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide is its small size, which allows it to easily cross the blood-brain barrier. Additionally, N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide. One area of interest is the development of N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide analogs with improved solubility and potency. Additionally, further research is needed to fully understand N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide's mechanism of action and its potential therapeutic applications in a range of diseases. Finally, the use of N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide in combination with other therapeutic agents may be a promising avenue for future research.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in a range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory diseases. Additionally, N-(5-methylisoxazol-3-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c1-5-2-6(10-15-5)9-7(14)3-13-4-8-11-12-13/h2,4H,3H2,1H3,(H,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNPBQBYXQFOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3,4-Tetrazole-1-acetamide, N-(5-methyl-3-isoxazolyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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